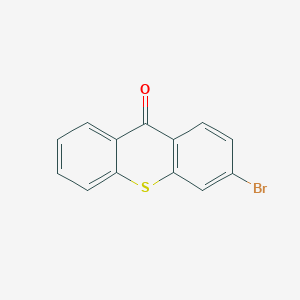
3-溴-9H-噻吨-9-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H7BrOS. It is a derivative of thioxanthone, which is known for its photophysical properties and applications in photochemistry. The compound is characterized by the presence of a bromine atom at the 3-position of the thioxanthone core.
科学研究应用
3-bromo-9H-thioxanthen-9-one has diverse applications in scientific research:
作用机制
Target of Action
The primary target of 3-bromo-9H-thioxanthen-9-one is the process of two-photon induced polymerization (TPIP) . This compound acts as an initiator in this process .
Mode of Action
In the process of TPIP, 3-bromo-9H-thioxanthen-9-one is excited to triplet states by absorbing the energy from two photons, in combination . This is a key step in the initiation of the polymerization process .
Biochemical Pathways
The affected pathway is the two-photon induced polymerization (TPIP) process . The downstream effects include the polymerization of structures with submicron features , which has diverse uses in technology .
Pharmacokinetics
The ADME properties of 3-bromo-9H-thioxanthen-9-one It’s noted that the compound maintains excellent solubility due to the fact that all new photoinitiators are highly viscous oils at room temperature . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-bromo-9H-thioxanthen-9-one ’s action result in the polymerization of structures with submicron features . This allows for the creation of intricate microstructures .
Action Environment
The action, efficacy, and stability of 3-bromo-9H-thioxanthen-9-one can be influenced by environmental factors such as temperature . For instance, the compound maintains excellent solubility due to the fact that all new photoinitiators are highly viscous oils at room temperature .
生化分析
Molecular Mechanism
It is known that thioxanthones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thioxanthones can have long-term effects on cellular function in both in vitro and in vivo studies .
Transport and Distribution
It is known that thioxanthones can interact with various transporters and binding proteins .
Subcellular Localization
It is known that thioxanthones can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9H-thioxanthen-9-one typically involves the bromination of thioxanthone. One common method is the direct bromination of thioxanthone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of 3-bromo-9H-thioxanthen-9-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-bromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thioxanthene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include 3-amino-9H-thioxanthen-9-one and 3-thio-9H-thioxanthen-9-one.
Oxidation Reactions: Products include 3-bromo-9H-thioxanthen-9-one sulfoxide and sulfone.
Reduction Reactions: Products include 3-bromo-9H-thioxanthene.
相似化合物的比较
Similar Compounds
Thioxanthone: The parent compound, known for its photophysical properties.
3-chloro-9H-thioxanthen-9-one: A similar compound with a chlorine atom instead of bromine.
9H-xanthen-9-one: A structurally related compound without the sulfur atom.
Uniqueness
3-bromo-9H-thioxanthen-9-one is unique due to the presence of the bromine atom, which enhances its reactivity and photophysical properties. This makes it particularly useful in photochemical applications and as a building block for synthesizing more complex molecules .
属性
IUPAC Name |
3-bromothioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHWHCQUXKSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














